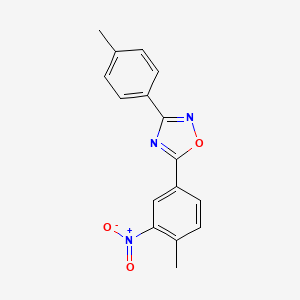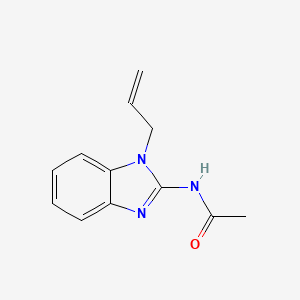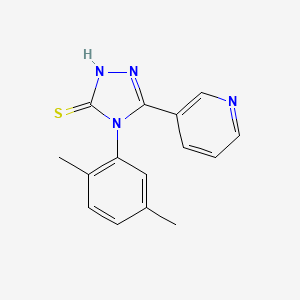![molecular formula C20H24N2O3 B5856899 N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
作用機序
EPPB selectively binds to the bromodomain of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which prevents the protein from interacting with its target genes. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By blocking the activity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, EPPB can alter the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, EPPB has been shown to inhibit the expression of genes that are involved in cell proliferation and survival. EPPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In macrophages, EPPB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of EPPB is its selectivity for N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which makes it a valuable tool for investigating the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in biological processes. EPPB has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using EPPB in lab experiments. EPPB has been shown to have low solubility in water, which can make it difficult to use in certain assays. Additionally, EPPB has been shown to have some off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on EPPB. One area of interest is the development of EPPB as a cancer therapy. Several studies have shown that EPPB can inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer drug. Another area of interest is the investigation of the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in other biological processes, such as neurodegeneration and viral infections. Finally, there is a need for the development of more selective inhibitors of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which can help to elucidate the specific functions of this protein in different biological processes.
合成法
The synthesis of EPPB involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylphenol with 2-bromoacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then coupled with 4-aminophenylbutyric acid to form EPPB. The synthesis of EPPB has been reported in several scientific papers, and the compound has been synthesized using different methods with varying yields.
科学的研究の応用
EPPB has been shown to have potential applications in several areas of scientific research. One of the main areas of interest is cancer research, where N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been identified as a potential target for cancer therapy. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide. EPPB has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, EPPB has been used in studies to investigate the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in various biological processes, such as cell differentiation and development.
特性
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-19(23)21-16-8-10-17(11-9-16)22-20(24)14-25-18-12-6-15(4-2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHMKTUKKFSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)

![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)

![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)